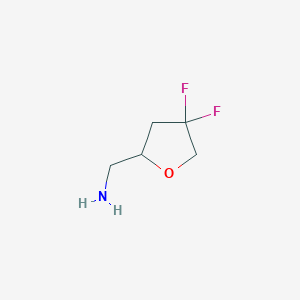

(4,4-Difluorooxolan-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methanamine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine involves a polyphosphoric acid condensation route, starting with p-toluic hydrazide and glycine, resulting in a high yield of 87% . Similarly, another derivative, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using the same method, indicating the versatility and efficiency of this synthetic route .

Molecular Structure Analysis

The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, the compounds mentioned in the papers were characterized by UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques . These methods provide detailed information about the molecular framework, functional groups, and the overall conformation of the compounds.

Chemical Reactions Analysis

Methanamine derivatives can participate in a range of chemical reactions, depending on their functional groups and molecular structure. The papers do not provide specific reactions for (4,4-Difluorooxolan-2-yl)methanamine, but they do mention the use of a [1,3]-dipolar cycloaddition reaction in the synthesis of a related compound, demonstrating the reactivity of such scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are crucial for their potential therapeutic applications. For instance, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration through biological membranes . These properties are essential for the development of new drugs, as they influence the compound's bioavailability and efficacy.

Scientific Research Applications

Biased Agonists of Serotonin Receptors

- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including (4,4-Difluorooxolan-2-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds show promising antidepressant-like activity, with a focus on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. They exhibit high selectivity and favorable drug-like properties, making them potential antidepressant drug candidates (Sniecikowska et al., 2019).

Anticonvulsant Potential

- Schiff bases of 3-aminomethyl pyridine, which can be related to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized and found to have anticonvulsant activity. This suggests that compounds with a similar structure might be explored for their potential in seizure protection (Pandey & Srivastava, 2011).

Synthesis and Characterization

- The synthesis and characterization of novel compounds, including a 1,3-Dithiolane compound structurally related to (4,4-Difluorooxolan-2-yl)methanamine, have been reported. These types of compounds can be synthesized through specific condensation reactions, offering insights into the structural possibilities of related compounds (Zhai Zhi-we, 2014).

Transfer Hydrogenation Reactions

- Quinazoline-based compounds, including derivatives similar to (4,4-Difluorooxolan-2-yl)methanamine, have been used in transfer hydrogenation reactions, showcasing their utility in complex chemical processes (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

- Iron(III) complexes featuring phenyl-N,N-bis[(pyridin-2-yl)methanamine, a compound structurally similar to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized for use in cellular imaging and photocytotoxicity under red light. This highlights the potential use of such compounds in medical imaging and therapy (Basu et al., 2014).

Chiral Synthesis and Stereochemistry

- Chiral (indol-2-yl)methanamines, related to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized with high enantiomeric excess. These studies provide insight into the stereochemistry and protecting effects of specific chemical groups, which can be relevant for the development of related compounds (Lood et al., 2015).

Antimicrobial Activities

- Quinoline derivatives, similar to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(4,4-difluorooxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJPAVRVGWPQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluorooxolan-2-yl)methanamine | |

CAS RN |

2137857-47-5 |

Source

|

| Record name | (4,4-difluorooxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

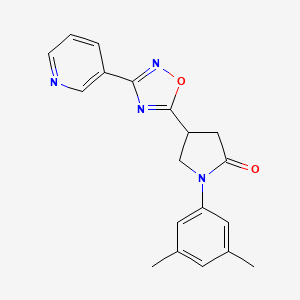

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

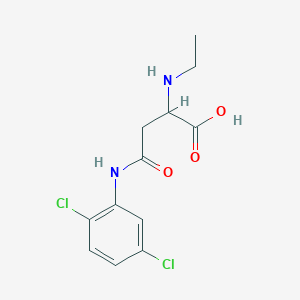

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

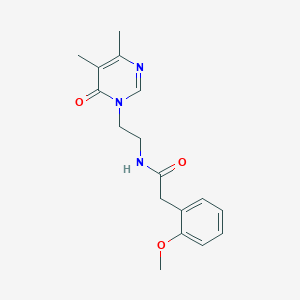

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)